![molecular formula C23H25N3O B3811776 N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine](/img/structure/B3811776.png)
N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine
Overview
Description
N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine, also known as DPAQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a piperidine-based compound that has shown promising results in various scientific research studies.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine has been shown to protect dopaminergic neurons and reduce motor deficits.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce the accumulation of beta-amyloid plaques in Alzheimer's disease. It has also been shown to protect dopaminergic neurons in Parkinson's disease and reduce motor deficits. In addition, N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine in lab experiments is its high potency and specificity. It has been shown to have a high affinity for its target enzymes and signaling pathways, which allows for precise control of cellular processes. However, one of the limitations of using N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine. One direction is to further investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to optimize the synthesis method to increase the yield and reduce the production of impurities. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine and its potential toxicity.
properties
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-quinolin-2-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-16-9-11-19(14-17(16)2)24-20-7-5-13-26(15-20)23(27)22-12-10-18-6-3-4-8-21(18)25-22/h3-4,6,8-12,14,20,24H,5,7,13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUCONKQGAFDBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4C=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3,4-Dimethylanilino)piperidin-1-yl]-quinolin-2-ylmethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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